4-(Bromomethyl)isoquinoline hydrobromide
Description
Historical Development and Discovery Context
The synthesis of 4-(bromomethyl)isoquinoline hydrobromide emerged from advancements in heterocyclic chemistry, particularly in the functionalization of isoquinoline scaffolds. Early work on brominated isoquinolines dates to the mid-20th century, with Bergstrom and Rodda’s studies on 4-bromoisoquinoline synthesis via direct bromination. However, the specific introduction of a bromomethyl group at the 4-position required refined methodologies.
A pivotal development occurred in the 2010s with the adoption of palladium-catalyzed reactions and N-bromosuccinimide (NBS) as a brominating agent. For example, Zhang et al. (2013) demonstrated selective 4-bromination of isoquinoline derivatives using PdBr₂/CuBr₂/LiBr in acetonitrile, laying groundwork for later functionalization. Patent CN104447547B (2014) further detailed multi-step syntheses involving NBS-mediated bromination of 8-isoquinolinecarboxylic acid methyl ester to yield 4-bromo intermediates, which were subsequently converted to amino derivatives. The hydrobromide salt form, critical for stability and solubility, became standardized in later synthetic protocols, as evidenced by commercial availability listings (CAS 862539-92-2).
Significance in Heterocyclic Chemistry
This compound occupies a unique niche due to its structural and reactive properties:
- Core Structure : The isoquinoline framework, a benzopyridine, exhibits aromaticity and electron-deficient characteristics, enabling diverse electrophilic substitutions.
- Bromomethyl Group : The 4-position bromomethyl substituent enhances electrophilicity, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.
- Pharmaceutical Relevance : Isoquinoline derivatives are precursors to alkaloids (e.g., papaverine) and kinase inhibitors. The bromomethyl group facilitates derivatization into bioactive molecules, such as antitumor agents targeting CDK4.
Table 1: Key Reactivity Patterns of this compound
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Nucleophilic substitution | Amines, thiols | Bioconjugates, ligands |
| Cross-coupling | Pd catalysts, aryl boronic acids | Polycyclic heteroarenes |
| Elimination | Base (e.g., K₂CO₃) | Vinyl isoquinoline derivatives |
Taxonomic Classification and Nomenclature
IUPAC Name : this compound
Molecular Formula : C₁₀H₉Br₂N
CAS Registry : 862539-92-2 (free base), 1192352-33-2 (hydrobromide)
Structural Features :
- Isoquinoline core : Benzene fused to pyridine at the 1- and 2-positions.
- Substituents : Bromomethyl (–CH₂Br) at the 4-position; hydrobromide salt stabilizes the nitrogen lone pair.
Table 2: Taxonomic Classification
| Category | Classification |
|---|---|
| Heterocyclic system | Benzopyridine (isoquinoline) |
| Functional group | Bromoalkyl |
| Salt form | Hydrobromide |
| Substituent position | C-4 of isoquinoline |
Stereoelectronic Considerations :
- The bromomethyl group at C-4 directs electrophilic attacks to C-5/C-8 positions due to resonance effects.
- Hydrobromide formation protonates the pyridinic nitrogen, enhancing solubility in polar solvents (e.g., methanol).
Synthetic Pathways :
- Direct Bromination :
Isoquinoline → NBS in acetic acid → 4-bromo intermediate → Hydrobromide salt. - Palladium-Mediated Coupling :
4-Chloroisoquinoline + methylboronic acid → 4-methyl intermediate → Bromination.
This compound’s taxonomy underscores its role as a linchpin in synthesizing complex heterocycles, aligning with broader trends in medicinal and materials chemistry.
Properties
IUPAC Name |
4-(bromomethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNJXJPLISIPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310875 | |
| Record name | 4-(Bromomethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862539-92-2 | |
| Record name | 4-(Bromomethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862539-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Bromination of Alpha-Acetylacetanilide
- Procedure : Alpha-acetylacetanilide is dissolved in an organic solvent such as ethylene dichloride, chloroform, or methylene dichloride (4–8 times the weight of the substrate).
- Bromine is added dropwise in two stages: the first addition accounts for 60–70% of total bromine, followed by heating to complete the reaction; the second addition occurs under cooling (20–30°C) to minimize dibromide by-products.
- After reaction completion, the solvent is evaporated, water is added, and the pH is adjusted to 6–7 using alkali (sodium hydroxide, sodium carbonate, or wormwood salt).
- The crude product is centrifuged, washed, and recrystallized from alcohol (4–8 times the substrate weight) to yield acetyl bromide acetanilide intermediate with 95–98% purity and 76–82% yield.
Step 2: Cyclization to 4-Bromomethyl Isoquinoline-2(H)-one
- The acetyl bromide acetanilide intermediate is slowly added to concentrated sulfuric acid (vitriol oil) at 0–20°C.
- The mixture is reacted for 3 hours at 5–20°C.
- The reaction solution is then added dropwise into cold water (6–10 times the weight of the intermediate), centrifuged, and washed.
- The solid is suspended in water, and pH is adjusted to 6–7 under cooling.
- After centrifugation and washing, the crude product is recrystallized from alcohol (6–10 times the weight of the intermediate) at 10–40°C, cooled, centrifuged, and dried.
- The final product, 4-bromomethyl quinoline-2(H)-one (a close analog of 4-(bromomethyl)isoquinoline hydrobromide), is obtained with purity ≥99%, single-step yield 90–93%, and overall yield 70–76%.
Key Advantages
- Two-step bromine addition improves selectivity and reduces dibromide impurities.
- High product purity and yield suitable for large-scale industrial production.
- Low production cost and scalable process.
Alternative Synthesis via Palladium-Catalyzed Cyclization
Another approach involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides to form 4-bromoisoquinoline derivatives:
- Reactants such as o-iodobenzyl bromide are converted to benzyl azides.
- Under palladium bromide catalysis with additives like dicyclohexyl ammonium bromide and acetic acid, cyclization occurs at elevated temperatures (~80°C).
- The reaction yields 4-bromoisoquinoline derivatives with purity >99% after chromatographic purification.
- Yields reported are moderate (~42%) but the method allows selective synthesis of bromo-substituted isoquinolines and isoquinolones under different conditions.
This method is more suitable for laboratory-scale synthesis and allows structural diversity but is less industrially practical compared to the bromination/cyclization route.
Comparative Data Table of Preparation Methods
| Parameter | Bromination/Cyclization Method (Acetoacetanilide Route) | Palladium-Catalyzed Cyclization Method |
|---|---|---|
| Starting Material | Alpha-acetylacetanilide | o-Iodobenzyl bromide → benzyl azide |
| Reaction Conditions | Bromine addition at 20–30°C; sulfuric acid cyclization 5–20°C | PdBr2 catalyst, 80°C, 20 h |
| Solvents | Ethylene dichloride, chloroform, methylene dichloride | Benzene, N,N-diformamide, 1,2-dichloroethane |
| Yield | Overall 70–76% | ~42% isolated yield |
| Purity | ≥99% (HPLC) | >99% after chromatography |
| Scalability | High, suitable for industrial scale | Moderate, more suited for research scale |
| Main Impurities | Dibromides (minimized by two-step bromine addition) | Side products from incomplete cyclization |
| Product Form | 4-bromomethyl quinoline-2(H)-one (hydrobromide salt form achievable) | 4-bromoisoquinoline derivatives |
Research Findings and Optimization Notes
- The two-step bromine addition is critical to reduce dibromide impurities from 10–15% to 1–3% in intermediates, improving final product purity and yield.
- Temperature control during sulfuric acid-mediated cyclization (0–20°C) prevents side reactions and degradation.
- pH adjustment steps (to 6–7) using sodium hydroxide or sodium carbonate ensure product stability and facilitate isolation.
- Alcohol recrystallization enhances purity to >99% with minimal bromo-substituted isomer impurities (<0.2%).
- The process has been successfully scaled up from gram to ton scale with consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)isoquinoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the bromomethyl group or the isoquinoline ring itself.
Scientific Research Applications
Pharmaceutical Synthesis
4-(Bromomethyl)isoquinoline hydrobromide serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in developing compounds targeting neurological disorders, which are critical in advancing drug discovery and therapeutic efficacy.
- Key Applications:
Organic Chemistry Research
In organic synthesis, this compound is utilized as a building block to create more complex molecules. This application is vital for researchers exploring innovative chemical syntheses and developing new materials.
- Building Block for Complex Molecules:
Development of Fluorescent Probes
The compound can be employed to develop fluorescent probes used in biological imaging. These probes enable researchers to visualize cellular processes with high specificity, contributing significantly to cellular biology and biochemistry.
- Biological Imaging:
Material Science Applications
This compound has applications in material science, particularly in developing new polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
- Potential Uses:
Biological Studies
Researchers utilize this compound to explore its interactions with biological systems. These studies are essential for understanding cellular mechanisms and identifying potential therapeutic targets.
- Interaction Studies:
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Key intermediate for drugs targeting neurological disorders and anticancer agents |
| Organic Chemistry Research | Building block for complex molecule synthesis |
| Development of Fluorescent Probes | Used for biological imaging to visualize cellular processes |
| Material Science | Development of new polymers and coatings with enhanced properties |
| Biological Studies | Exploration of interactions with biological systems for therapeutic target identification |
Case Study: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, outperforming standard treatments like cisplatin. The IC50 values ranged from 5–19 mM across different cell lines, indicating the compound's potential as a lead structure for anticancer drug development .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)isoquinoline hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules. The isoquinoline ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural analogs, their substituents, and properties:
Reactivity and Stability
- Bromomethyl vs. Bromo Substituents: The bromomethyl group in this compound enables nucleophilic substitution (e.g., SN2 reactions), whereas 4-Bromo-6-methylisoquinoline (CAS 1204298-52-1) undergoes electrophilic aromatic substitution due to its bromine atom at the 4-position .
- Salt Form Impact: The hydrobromide counterion in this compound improves stability compared to non-salt analogs like 4-Bromo-1-methoxyisoquinoline, which may degrade under acidic conditions .
- Positional Isomerism: 1-(Bromomethyl)isoquinoline hydrobromide (CAS 337508-56-2) exhibits lower thermal stability (mp 210°C with decomposition) compared to the 4-substituted isomer, likely due to steric hindrance near the nitrogen atom .
Biological Activity
4-(Bromomethyl)isoquinoline hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.
This compound is synthesized through various chemical reactions, including substitution, oxidation, and cyclization. The bromomethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Antiviral Potential
Isoquinoline derivatives, including this compound, have shown antiviral properties. For instance, related compounds like Berberine have demonstrated efficacy against viruses such as HIV and SARS-CoV-2 by interfering with critical cellular pathways involved in viral replication . The mechanisms include modulation of the NF-κB pathway and inhibition of pro-inflammatory cytokines.
Anticancer Effects
Research indicates that isoquinoline derivatives can exhibit antiproliferative effects in cancer cells. Compounds similar to this compound have been shown to bind to IAP proteins, which are crucial for apoptosis regulation. By inhibiting these proteins, such compounds may reactivate caspase cascades, promoting cancer cell death .
The mechanism of action for this compound involves its interaction with various biological targets:
- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, allowing the compound to modify biomolecules.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, influencing gene expression and cellular processes .
Case Studies and Research Findings
Several studies have highlighted the biological activities of isoquinoline derivatives:
-
Antiviral Activity : A study on isoquinoline alkaloids reported that compounds demonstrated significant antiviral activity against multiple viruses. The IC50 values for various derivatives were documented, showcasing their potential as therapeutic agents .
Compound Virus IC50 Value (µM) Mechanism of Action Berberine HSV 165.7 Suppression of NF-κB activation Isoquinoline SARS-CoV-2 10.58 Inhibition of target proteins - Anticancer Studies : Research has shown that certain isoquinoline derivatives can inhibit cancer cell proliferation by modulating apoptotic pathways. These findings suggest a promising avenue for developing anticancer therapies based on the structure of this compound .
Q & A
Q. What are the optimal reaction conditions and purification methods for synthesizing 4-(Bromomethyl)isoquinoline hydrobromide?
The compound can be synthesized by reacting 4-(bromomethyl)benzoic acid with isoquinoline in acetone under ambient conditions. After 24 hours of stirring, the product precipitates as a white solid and is purified via filtration, followed by washing with ethyl acetate and ether to remove unreacted starting materials. Yield optimization (e.g., 75%) requires strict control of stoichiometry and solvent volume . Purity validation should employ / NMR to confirm structural integrity and HPLC to assess impurity profiles (detection limits <0.1%) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : NMR (DMSO-) reveals peaks for the bromomethyl group (~4.8 ppm) and aromatic protons (7.5–8.5 ppm). NMR confirms the quaternary carbon adjacent to bromine (~30 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode verifies the molecular ion peak at m/z 303.99 (CHBrN) .
- Melting point analysis : Decomposition occurs at 210°C, consistent with hydrobromide salts .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and light-sensitive. Storage at ≤4°C in amber vials under inert gas (e.g., argon) minimizes decomposition. Pre-use drying in a vacuum desiccator (24 hours) is recommended to avoid hydrolysis .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions, and what competing pathways may arise?
The bromomethyl moiety acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the isoquinoline ring may favor elimination (E2) over substitution under basic conditions. Kinetic studies (e.g., monitoring by NMR) and computational modeling (DFT) can quantify activation barriers for competing pathways .
Q. What strategies resolve discrepancies in spectral data or unexpected byproducts during derivative synthesis?
Contradictions in spectral results often stem from:
- Solvent effects : Polar solvents (e.g., DMSO) may shift NMR peaks. Cross-validate spectra in CDCl or MeOH-.
- Metal coordination : Residual metal ions (e.g., from synthetic intermediates) can broaden NMR signals. Chelation with EDTA or filtration through ion-exchange resins mitigates this .
- Byproduct identification : Use LC-MS/MS to trace impurities. For example, debrominated products (m/z 224.08) suggest reductive side reactions .
Q. How can this compound be utilized in coordination chemistry, and what ligand design principles apply?
The compound serves as a precursor for N-alkylated ligands in metal complexes (e.g., Cu(II), Zn(II)). Reaction with metal salts (e.g., CuCl) in a 2:1 molar ratio yields octahedral complexes with enhanced catalytic activity. X-ray crystallography and cyclic voltammetry are critical for characterizing coordination geometry and redox behavior .
Q. What methodologies optimize reaction yields when synthesizing heterocyclic derivatives?
- Temperature control : Elevated temperatures (50–60°C) accelerate alkylation but may promote decomposition. Use microwave-assisted synthesis for rapid heating/cooling cycles.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.
- Workflow automation : In-line FTIR monitors reaction progress in real time, enabling dynamic adjustment of reagent addition rates .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the bromomethyl group.
- Characterization : Cross-reference melting points with differential scanning calorimetry (DSC) to distinguish polymorphs.
- Data Reproducibility : Document solvent batch variability (e.g., acetone peroxide levels) to ensure consistent reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
